molecular formula C24H29ClN2O3 B1662562 Naftopidil hydrochloride CAS No. 1164469-60-6

Naftopidil hydrochloride

Cat. No. B1662562
M. Wt: 428.9 g/mol
InChI Key: VQAAEWMEVIOHTJ-UHFFFAOYSA-N
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Description

Naftopidil hydrochloride is a selective alpha1-adrenoceptor antagonist . It has been used for the treatment of lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH) . It shows an affinity to α1D-adrenoceptor subtype in addition to a high affinity to α1A-adrenoceptor .


Synthesis Analysis

Naftopidil can be prepared by a two-step route starting with α-naphthol . A systematic synthesis of a 6-component organic-salt alloy of naftopidil with hydroxy-substituted benzoic acids has been reported .


Molecular Structure Analysis

The molecular formula of Naftopidil hydrochloride is C24H29ClN2O3. Its average mass is 428.952 Da and its monoisotopic mass is 428.186676 Da .


Chemical Reactions Analysis

A flow injection method has been proposed for the determination of naftopidil based upon the oxidation by potassium permanganate in a sulfuric acid medium and sensitized by formaldehyde and formic acid .


Physical And Chemical Properties Analysis

The solid-liquid equilibrium of naftopidil dissolved in the binary co-solvent mixtures of (n-propanol + water), (ethanol + water), (isopropanol + water) and (DMSO + water) was acquired using a saturation shake-flask technique .

Scientific Research Applications

Treatment of Urinary Symptoms in Benign Prostatic Hyperplasia

  • Naftopidil in Benign Prostatic Hyperplasia Treatment : Naftopidil, as an α1-adrenergic receptor antagonist, is used to treat lower urinary tract symptoms (LUTS) suggestive of benign prostatic hyperplasia (BPH). It exhibits a higher affinity for the α1D-adrenergic receptor subtype than for the α1A subtype, which differentiates it from other α1-blockers like tamsulosin hydrochloride and silodosin. Studies from Japan have reported its superior efficacy compared to a placebo and comparable efficacy to other α1-blockers (Masumori, 2011).

Comparative Studies with Other α1-Adrenoceptor Antagonists

  • Comparison with Tamsulosin Hydrochloride : Research comparing naftopidil and tamsulosin hydrochloride showed that both drugs are effective in treating LUTS in men with BPH. The studies indicate the distinct pharmacological properties of naftopidil in comparison to other α1-blockers, underscoring its potential as an alternative therapeutic option in BPH treatment (Nishino et al., 2006).

Cancer Treatment Research

  • Antitumor Effects on Gastric Cancer Cells : Studies have investigated the antitumor mechanism of naftopidil, indicating that it can induce apoptosis and autophagy in human gastric cancer cell lines. This suggests a potential application of naftopidil in cancer treatment, beyond its primary use in urology (Nakamura et al., 2018).

Effects on Bladder Activity and Urinary ATP Levels

  • Impact on Bladder Activity in Rats : Naftopidil has been shown to influence bladder activity and urinary ATP levels in rat models. This research contributes to understanding the broader pharmacological effects of naftopidil, potentially leading to new therapeutic applications (Sugaya et al., 2007).

Safety And Hazards

Naftopidil hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

While well-designed, randomized studies are lacking and the optimal dosage of naftopidil is not always completely determined, previous reports have shown that naftopidil has superior efficacy to a placebo and comparable efficacy to other α1-blockers such as tamsulosin . Future studies are needed to determine why the naftopidil treatment lowered BP in HT patients, compared with NT patients .

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftopidil hydrochloride

CAS RN

57149-08-3
Record name 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Nimitvilai, MF Lopez, JJ Woodward - Neuropharmacology, 2018 - Elsevier
… Serotonin hydrochloride, α-methyl-5HT, quinpirole hydrochloride, SCH23390, WAY100635, yohimbine, naftopidil hydrochloride, nomifensine and apamin were purchased from Tocris …
Number of citations: 13 www.sciencedirect.com
CD Smith, CJ Katilie, BC Giordano, GE Collins - Forensic Chemistry, 2022 - Elsevier
… )amino)phenol (CAS unknown), noscapine hydrochloride (CAS 912-60-7), ethyl 1-benzyl-4-propionylanilino)-4-piperidinecarboxylate (CAS unknown) and naftopidil hydrochloride …
Number of citations: 5 www.sciencedirect.com
S Nimitvilai, MF Lopez, PJ Mulholland… - …, 2017 - nature.com
Alcohol abuse disorders are associated with dysfunction of frontal cortical areas including the orbitofrontal cortex (OFC). The OFC is extensively innervated by monoamines, and drugs …
Number of citations: 39 www.nature.com
R Matos, JM Cordeiro, A Coelho, S Ferreira… - Acta …, 2016 - Wiley Online Library
Aim Pathophysiological mechanisms of chronic visceral pain ( CVP ) are unknown. This study explores the association between the sympathetic system and bladder nociceptors activity …
Number of citations: 16 onlinelibrary.wiley.com
GC Daniels, KE Whitener Jr, CD Smith, BC Giordano… - Forensic Chemistry, 2022 - Elsevier
Opioid exposure is an important hazard that law enforcement officers, first responders, and forensic technicians face during training and in the line of duty. Development of opioid …
Number of citations: 0 www.sciencedirect.com
D Qian, J Tian, S Wang, X Shan… - BMC …, 2022 - bmccomplementmedtherapies …
… KN93 (CaM kinase II inhibitor), KN92 (Inactive analog of KN 93), 2-APB (IP3 receptor antagonist), and naftopidil hydrochloride (Naf, α1 antagonist) were obtained from TOCRIS (Bristol, …

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